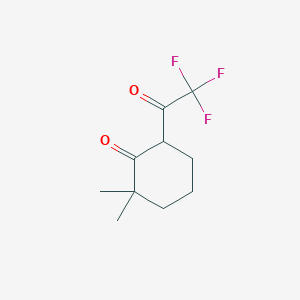

2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one

Description

Properties

Molecular Formula |

C10H13F3O2 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

2,2-dimethyl-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one |

InChI |

InChI=1S/C10H13F3O2/c1-9(2)5-3-4-6(7(9)14)8(15)10(11,12)13/h6H,3-5H2,1-2H3 |

InChI Key |

QWJKBJWYOIAHRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1=O)C(=O)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the trifluoromethylation of cyclohexanone derivatives. The reaction typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2X) in the presence of a base and a catalyst .

Industrial Production Methods

This process can be optimized for large-scale production by using efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one is as an intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Hetero-Diels-Alder Reactions : The compound has been used as a precursor in hetero-Diels-Alder reactions, which are crucial for synthesizing complex organic molecules. For instance, it can react with dialkylcyanamides to form valuable cyclic compounds .

- Synthesis of Thiochromanones : It serves as a key intermediate in the synthesis of thiochromanones, which exhibit significant biological activity. Modifications at the C-2 and C-6 positions lead to derivatives with enhanced anti-leishmanial properties .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise in developing therapeutic agents. Its derivatives have been evaluated for their biological activities:

- Anti-Leishmanial Activity : Studies have demonstrated that certain derivatives of this compound possess potent anti-leishmanial activity with IC50 values below 10 μM. These findings highlight the potential for developing new treatments against leishmaniasis .

Case Study 1: Development of Anti-Leishmanial Compounds

A series of thiochromanones derived from this compound were synthesized and tested against Leishmania species. The most potent compounds exhibited IC50 values as low as 7.2 μM, indicating their potential as effective anti-leishmanial agents. The structure-activity relationship (SAR) studies revealed that specific substitutions at the C-2 and C-6 positions significantly influenced biological activity .

Case Study 2: Hetero-Diels-Alder Reaction Utilization

The compound was utilized in a hetero-Diels-Alder reaction to synthesize complex cyclic structures. This application demonstrates its versatility as a synthetic intermediate and its ability to facilitate the formation of new carbon-carbon bonds, essential for constructing intricate molecular frameworks .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Pharmacological Relevance

Compounds like (2S)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one (Esketamine) demonstrate the importance of substituent diversity in medicinal chemistry. While the target compound lacks an amino group, its trifluoroacetyl moiety could serve as a precursor for bioactive molecules with enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Biological Activity

2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including anti-inflammatory, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a cyclohexanone core with two methyl groups at the 2-position and a trifluoroacetyl substituent at the 6-position. This unique structure may contribute to its biological activities.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of cyclohexanones, including this compound, exhibit significant anti-inflammatory properties. For instance, compounds in this class have been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. The IC50 values for related compounds have been reported around 2.83 µM, suggesting that modifications in structure can enhance or reduce efficacy against inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrated that similar cyclohexanone derivatives can induce apoptosis and inhibit cell proliferation. The IC50 values for these activities typically range from 10 µM to 30 µM depending on the specific derivative and cell line tested .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 14.7 | Antiproliferative |

| HepG2 | 16.1 | Antiproliferative |

| A549 | 30.0 | Antiproliferative |

The mechanisms by which this compound exerts its biological effects are thought to involve:

- Inhibition of Cell Signaling Pathways: Similar compounds have been shown to inhibit pathways such as NF-kB and Hedgehog signaling, which are critical in inflammation and cancer progression .

- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability .

Case Studies

Several case studies highlight the effectiveness of cyclohexanone derivatives in clinical settings:

- Case Study on Inflammatory Disorders: A study involving animal models demonstrated that administering a derivative similar to this compound resulted in reduced markers of inflammation (e.g., IL-8 and COX-2) when compared to control groups .

- Cancer Treatment Trials: In vitro trials conducted on MCF-7 cells treated with cyclohexanone derivatives showed a significant reduction in cell viability after 48 hours of treatment at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,2-dimethyl-6-(trifluoroacetyl)cyclohexan-1-one, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with 2,2-dimethylcyclohexan-1-one as the core structure. Introduce the trifluoroacetyl group via Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) and a Lewis acid catalyst (e.g., AlCl₃ or BF₃·Et₂O) .

- Step 2 : Optimize reaction temperature (typically 0–25°C) and solvent (e.g., dichloromethane or chloroform) to minimize side reactions. Excess TFAA (1.5–2.0 equivalents) improves acylation efficiency.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Yield ranges from 50–70%, depending on catalyst activity and steric hindrance from the dimethyl groups .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Analytical Workflow :

- ¹H NMR : Look for characteristic signals:

- Cyclohexanone protons : Downfield shift (~2.5–3.0 ppm) due to electron-withdrawing trifluoroacetyl group.

- Methyl groups : Singlets at ~1.2–1.4 ppm (2,2-dimethyl).

- ¹⁹F NMR : Single peak near -70 ppm (CF₃ group).

- IR : Strong C=O stretch at ~1720 cm⁻¹ (cyclohexanone) and ~1680 cm⁻¹ (trifluoroacetyl).

- HRMS : Expected [M+H]⁺ at m/z 266.1 (C₁₁H₁₄F₃O₂) .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl group affect the reactivity of the trifluoroacetyl moiety in nucleophilic reactions?

- Mechanistic Insight :

- The 2,2-dimethyl groups create steric bulk, reducing accessibility to the trifluoroacetyl carbonyl. Kinetic studies show slower nucleophilic addition (e.g., Grignard reagents or hydrides) compared to non-methylated analogs.

- Experimental Design :

- Compare reaction rates with 6-(trifluoroacetyl)cyclohexan-1-one (no methyl groups) under identical conditions.

- Use DFT calculations to map steric maps (e.g., using SambVca software) to quantify steric effects .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

- Data Contradiction Analysis :

- Issue : Discrepancies in enantioselectivity (e.g., 60–90% ee) across studies using chiral catalysts like BINOL-phosphoric acids.

- Resolution :

- Variable Control : Ensure consistent solvent polarity (e.g., toluene vs. THF) and catalyst loading (5–10 mol%).

- Substrate Purity : Trace impurities (e.g., residual AlCl₃) may inhibit catalyst performance. Pre-purify via activated carbon filtration .

Q. How can computational modeling predict the compound’s behavior in multi-step organic syntheses?

- Computational Approach :

- Step 1 : Optimize geometry using DFT (B3LYP/6-31G* level) to assess conformational preferences of the cyclohexanone ring.

- Step 2 : Simulate reaction pathways (e.g., transition states for acyl transfer) with Gaussian or ORCA software.

- Step 3 : Validate with experimental kinetics (e.g., Arrhenius plots) to refine activation energy predictions .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Safety Measures :

- PPE : Nitrile gloves, lab coat, and goggles. Use in a fume hood due to volatility (estimated vapor pressure: 0.1 mmHg at 25°C).

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis of the trifluoroacetyl group.

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.